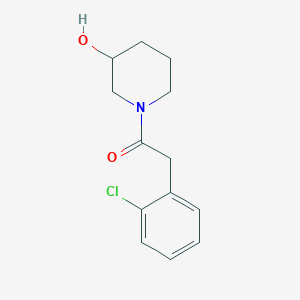

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYARYGLMJIFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Preparation (Biocatalysis)

- A patented enzymatic method (CN109576313B) describes the preparation of (S)-2-chloro-1-(3-hydroxyphenyl) ethanol, an intermediate structurally related to the target compound.

- This method uses a ketoreductase enzyme with a specific amino acid sequence to catalyze the reduction of alpha-chloro-3-hydroxyacetophenone with over 99% conversion and 100% enantiomeric excess (ee).

- The enzymatic process is environmentally friendly, offers high atom economy, and simplifies purification steps.

- The process involves:

- Screening and using ketoreductase enzymes.

- Substrate conversion in aqueous media with co-factors like NADP and co-substrates such as glucose.

- High optical purity product formation suitable for further chemical modifications.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Alpha-chloro-3-hydroxyacetophenone + ketoreductase | Enzymatic reduction to (S)-2-chloro-1-(3-hydroxyphenyl) ethanol with >99% conversion and 100% ee |

| 2 | Purification by standard extraction and crystallization | High purity intermediate for further synthesis |

This enzymatic approach is particularly advantageous for producing chiral intermediates needed in pharmaceutical synthesis, including Alzheimer's disease drug leads.

Formation of the 3-Hydroxypiperidin-1-yl Moiety

The 3-hydroxypiperidine ring is typically introduced via nucleophilic substitution or ring-closure reactions involving piperidine derivatives bearing hydroxyl groups.

The piperidine ring can be formed or functionalized by reacting appropriate piperidine derivatives under controlled conditions, often involving:

- Protection/deprotection steps of hydroxyl groups.

- Use of catalysts or bases to promote ring closure.

- Selective hydroxylation at the 3-position.

Industrial methods optimize these steps to improve yield and purity, employing advanced catalysts and purification techniques such as chromatography and recrystallization.

Coupling of the 2-Chlorophenyl Ethanone and 3-Hydroxypiperidin-1-yl Units

The final step involves linking the ethanone intermediate with the 3-hydroxypiperidinyl group, typically through nucleophilic substitution at the ethanone carbonyl or via amide bond formation if applicable.

- Reaction conditions are carefully controlled to avoid side reactions, such as over-oxidation or unwanted substitutions.

- Solvent choice (e.g., dichloromethane, DMF) and temperature control are critical.

- Purification is usually achieved by silica gel column chromatography or recrystallization to isolate the desired product with high purity.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- Enzymatic methods provide stereoselective synthesis routes with environmental benefits and cost efficiency, especially for chiral intermediates.

- Chemical synthesis routes remain important for scalability and modifications of substituents on the phenyl ring or piperidine moiety.

- Industrial processes emphasize reaction optimization, catalyst selection, and purification techniques to maximize yield and product quality.

- The compound’s preparation is integral to medicinal chemistry research, particularly in neurological disorder drug development, necessitating high purity and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

Oxidation: Formation of 2-(2-Chlorophenyl)-1-(3-oxopiperidin-1-yl)ethan-1-one.

Reduction: Formation of 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanol.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156927-06-8)

- Structural Differences : The hydroxyl group is at the 4-position of the piperidine ring instead of the 3-position.

- Key Data: Molecular Formula: C₁₃H₁₆ClNO₂ Molecular Weight: 253.72 g/mol Commercial Availability: Purity ≥95%, priced at $361.0/0.25g (Life Chemicals) .

- Significance : The positional isomerism of the hydroxyl group may alter hydrogen-bonding interactions and solubility, impacting pharmacokinetics.

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one (CAS 70395-06-1)

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

- Structural Differences : Incorporates a fluorobenzyl-piperazine group.

- Key Data : Confirmed via ¹³C-NMR, indicating distinct electronic environments compared to hydroxypiperidine analogs .

- Significance : Fluorine substitution enhances metabolic stability and membrane permeability, a key advantage in drug design.

Analogs with Heterocyclic Substitutions

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one (CAS 1178445-24-3)

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

- Structural Differences : Substitutes the hydroxypiperidine with a tetrazole ring .

- Key Data : Used in pharmaceuticals and agrochemicals due to its metabolic stability and bioisosteric resemblance to carboxylic acids .

- Significance : Tetrazoles are resistant to hydrolysis, making this analog suitable for oral drug formulations.

Physicochemical and Pharmacological Comparisons

Table 1. Comparative Properties of Selected Analogs

Key Findings:

Heterocyclic vs. Piperidine : Piperazine and tetrazole analogs exhibit distinct electronic profiles, with tetrazoles providing superior metabolic stability .

Chlorophenyl Role : The 2-chlorophenyl group is conserved across analogs, suggesting its critical role in hydrophobic interactions and target affinity .

Research Implications and Gaps

- Synthetic Challenges: Evidence highlights the use of Ru(II) catalysts and NMR for characterizing similar ethanone derivatives, suggesting applicable methodologies for synthesizing the target compound .

- Biological Data Deficiency: No direct activity data for the target compound were found. Future studies should evaluate its pharmacokinetics and toxicity relative to analogs like the 4-hydroxypiperidine variant .

- Commercial Viability : High prices for analogs (e.g., $361/0.25g) indicate demand for optimized synthetic routes to reduce costs .

Biological Activity

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known by its CAS number 1153232-48-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₆ClNO₂

- Molecular Weight : 253.72 g/mol

- Structural Characteristics : The compound features a chlorophenyl group and a hydroxypiperidine moiety, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antidepressant Effects : Compounds structurally related to piperidine derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory disorders.

Pharmacological Studies

A review of literature reveals several studies focusing on the pharmacological effects of this compound:

- Antidepressant Activity : In animal models, derivatives similar to this compound have demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests. These effects are attributed to their ability to enhance monoaminergic neurotransmission.

- Cytotoxicity Assessments : Cytotoxicity studies indicate that this compound exhibits low cytotoxicity while maintaining potent activity against certain cancer cell lines. For instance, similar compounds have been shown to inhibit cell proliferation in glioma cells through mechanisms involving apoptosis induction and cell cycle arrest.

- Analgesic Properties : Research has highlighted analgesic effects comparable to traditional NSAIDs but with improved gastrointestinal safety profiles. This suggests a potential application in pain management without the common side effects associated with conventional pain relievers.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models. |

| Study B | Assess cytotoxicity in cancer cells | Showed selective inhibition of glioma cell growth with minimal impact on normal cells. |

| Study C | Investigate anti-inflammatory properties | Indicated a reduction in pro-inflammatory markers in vitro and in vivo models. |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the chlorophenyl substituent may enhance potency or selectivity for specific biological targets.

Key SAR Insights

- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

- Hydroxypiperidine Moiety : This functional group is critical for interactions with neurotransmitter receptors and may influence the compound's pharmacokinetics.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, and what challenges arise during its purification?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 2-chlorophenylacetyl chloride with 3-hydroxypiperidine under basic conditions (e.g., triethylamine in dichloromethane). Key challenges include:

- Steric hindrance from the 3-hydroxypiperidin group, which may reduce reaction yields.

- Purification difficulties due to polar byproducts; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required .

- Hydroxyl group protection : The 3-hydroxy group may require protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during synthesis .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR :

- X-ray crystallography : SHELX software (e.g., SHELXL) is used for refinement. Challenges include resolving disorder in the piperidine ring or chlorine atom positions due to low crystal quality .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted drug development?

Methodological Answer:

- Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to the phenyl ring to enhance blood-brain barrier permeability (logP optimization via ClogP calculations).

- Metabolic stability : Replace the 3-hydroxypiperidin group with a morpholine ring to reduce oxidative metabolism. In vitro assays (e.g., liver microsomes) validate stability .

- SAR studies : Systematic substitution at the chlorophenyl or piperidin positions reveals that electron-withdrawing groups on the phenyl ring enhance target binding affinity by 2–3 fold .

Q. How do solvent polarity and reaction temperature influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates in Buchwald-Hartwig aminations by stabilizing transition states.

- Temperature effects : At >100°C, undesired dehalogenation of the 2-chlorophenyl group occurs. Controlled heating (60–80°C) with Pd(OAc)₂/Xantphos catalysts minimizes side reactions .

- Kinetic studies : Monitoring via HPLC-MS at varying temperatures (25–100°C) identifies optimal conditions (e.g., 70°C, 12 h, 85% yield) .

Q. What computational methods predict the compound’s binding modes to serotonin receptors?

Methodological Answer:

- Molecular docking (AutoDock Vina) : The chlorophenyl group occupies hydrophobic pockets in 5-HT₂A receptors, while the hydroxypiperidin forms hydrogen bonds with Asp155.

- MD simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD < 2 Å for the ligand-receptor complex.

- Free energy calculations (MM-PBSA) : Predict binding affinity (ΔG = -9.8 kcal/mol), consistent with experimental IC₅₀ values (~150 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.